molecular formula C9H7BrN2O2 B1373384 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid CAS No. 1248666-87-6

2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid

Cat. No.: B1373384
CAS No.: 1248666-87-6
M. Wt: 255.07 g/mol
InChI Key: RBGGNHHTAVRXIU-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid is a chemical compound with the molecular formula C₉H₇BrN₂O₂ It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Debus-Radziszewski synthesis, which involves the reaction of o-phenylenediamine with formic acid and a brominating agent . The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of both bromine and acetic acid functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(6-bromo-1H-benzimidazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGGNHHTAVRXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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